![molecular formula C9H5BrClN B148882 4-Bromo-7-chloroquinoline CAS No. 98519-65-4](/img/structure/B148882.png)
4-Bromo-7-chloroquinoline
Overview
Description
4-Bromo-7-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN. It is a derivative of quinoline, which is a nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloroquinoline can be achieved through various methods. One common method involves the bromination and chlorination of quinoline derivatives. For instance, starting with 4-chloroquinoline, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions .
Another method involves the use of 4-bromoaniline and 2-chlorobenzaldehyde as starting materials. These react in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by cyclization to form the desired quinoline derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Antimalarial Applications
4-Bromo-7-chloroquinoline has been extensively studied for its potential as an antimalarial agent , particularly against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibits activity by inhibiting hemozoin formation, which is crucial for the survival of the parasite. Research indicates that derivatives of this compound are being developed to combat drug-resistant strains of malaria.
Case Study: Antimalarial Activity Evaluation
In a study evaluating several 7-chloroquinoline derivatives, compounds were tested for their in vitro antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The results are summarized in Table 1:
Compound | IC50 (μM) | Activity Level |
---|---|---|
2 | 35.29 | High |
3 | 25.37 | High |
4 | 42.61 | High |
9 | 11.92 | Very High |
These findings demonstrate that certain derivatives of this compound possess significant antimalarial activity, with compound 9 showing the highest potency (IC50 = 11.92 μM) against resistant strains .
Anticancer Applications
The potential of this compound extends to anticancer research . Studies have shown that derivatives can selectively inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.
Case Study: Antitumor Activity
Research involving various synthetic derivatives assessed their cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The results are presented in Table 2:
Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |
---|---|---|---|
3 | 14.68 | 23.49 | 50.03 |
9 | 21.41 | 27.26 | 51.67 |
The data indicate that compounds derived from this compound exhibit selective cytotoxicity against cancer cells, with compound 3 demonstrating notable effectiveness across all tested cell lines .
Antimicrobial Applications
Beyond its antimalarial and anticancer properties, this compound also shows promise as an antimicrobial agent . Its ability to interact with various biological targets makes it a candidate for developing new antimicrobial therapies.
Synthesis and Evaluation
Several studies have focused on synthesizing new derivatives of quinoline compounds to enhance their antimicrobial activity. For instance, modifications at specific positions on the quinoline ring have been shown to significantly affect their efficacy against bacterial strains .
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit the heme detoxification pathway in malaria parasites, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloroquinoline
- 4,7-Dichloroquinoline
- 8-Bromo-4-chloroquinoline
- 4-Bromo-6-chloroquinoline
Uniqueness
4-Bromo-7-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and medicinal applications .
Biological Activity
4-Bromo-7-chloroquinoline is a compound of significant interest due to its biological activities, particularly in the realms of antimalarial and anticancer properties. This article provides a detailed overview of its biological activity, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of bromine and chlorine substituents. Its chemical formula is . The structural modifications in the quinoline ring are crucial for its biological activity, influencing interactions with biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound and its derivatives. The compound has been evaluated against Plasmodium falciparum, the causative agent of malaria.
In Vitro Antimalarial Assays
The antimalarial activity is often quantified using the half-maximal inhibitory concentration (IC50). A study reported that various 7-chloroquinoline derivatives, including those with bromine substitutions, exhibited moderate to high antimalarial activity, with IC50 values ranging from 11.92 μM to 79.71 μM .
Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives
Compound | IC50 (μM) | Activity Level |
---|---|---|
2 | 35.29 | Moderate |
3 | 25.37 | High |
4 | 42.61 | Moderate |
6 | 49.68 | Moderate |
8 | 38.71 | High |
9 | 11.92 | Very High |
The most active derivative was identified as compound (9), which demonstrated an IC50 value of 11.92 μM , indicating potent antimalarial properties .
Anticancer Activity
In addition to its antimalarial effects, this compound has shown promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).
In Vitro Antitumor Assays
The anticancer efficacy is also measured using IC50 values in different cancer cell lines. The following table summarizes the findings:
Table 2: Antitumor Activity of Selected Compounds
Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |
---|---|---|---|
3 | 14.68 | 23.39 | 50.03 |
6 | 14.53 | 27.26 | 51.67 |
9 | 7.54 | 21.41 | 21.41 |
Compound (9) exhibited the highest selectivity towards MCF-7 cells with an IC50 value of 7.54 μM , indicating strong anticancer properties . The presence of specific moieties such as thiosemicarbazide in these compounds enhances their interaction with cellular macromolecules, leading to increased cytotoxicity against cancer cells.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Hematin Crystallization: Similar to chloroquine, it may interfere with hematin crystallization, a critical process for malaria parasite survival .
- DNA Interaction: Compounds in this class can interact with DNA, disrupting replication and transcription processes in cancer cells .
Case Studies
- Anticancer Efficacy Study: A study evaluating the effects of various derivatives on MCF-7 breast cancer cells revealed an IC50 value as low as 1.4 μM , indicating potent anticancer activity .
- Comparative Analysis: Research comparing several chloroquine analogs demonstrated that modifications to the quinoline structure significantly affect their potency against drug-resistant strains of P. falciparum, suggesting that further structural optimization could yield even more effective compounds .
Properties
IUPAC Name |
4-bromo-7-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPHNMMNLBTDRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450541 | |
Record name | 4-Bromo-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98519-65-4 | |
Record name | 4-Bromo-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98519-65-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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